N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
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Description
The compound “N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide” is a protected galactopyranoside . It is useful as a building block for the synthesis of complex carbohydrates . The compound has β-phenylthio, 2 and 3 benzyl, and 4,6-ditert-butylsilyl protecting groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chiral centers. It includes a pyran ring (a six-membered ring with one oxygen atom) and a dioxin ring (a six-membered ring with two oxygen atoms). The presence of multiple chiral centers indicates that this compound may exist in several stereoisomers .Chemical Reactions Analysis
As a protected galactopyranoside, this compound can undergo a variety of chemical reactions. The protecting groups can be removed selectively to reveal the underlying functional groups, which can then participate in further chemical reactions .Physical and Chemical Properties Analysis
The compound is a solid and should be stored in a sealed container in a dry place, preferably in a freezer under -20°C .Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
N-(8-hydroxy-2,2-dimethyl-6-phenoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-10(19)18-13-14(20)15-12(9-21-17(2,3)24-15)23-16(13)22-11-7-5-4-6-8-11/h4-8,12-16,20H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPHWKWCQKCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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